molecular formula C6H9N3O2 B1599401 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 63959-47-7

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1599401
CAS No.: 63959-47-7
M. Wt: 155.15 g/mol
InChI Key: OIZFMHOUKUBDHH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The structure of 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione contains an amino unit which has a certain nucleophilicity. This allows it to undergo condensation reactions with aldehyde compounds to obtain the corresponding imine derivatives

Cellular Effects

It is used in the synthesis of compounds that have shown potential antitumor activity . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to participate in condensation reactions due to the nucleophilicity of its amino unit

Temporal Effects in Laboratory Settings

It is known to have a high chemical reactivity, particularly its imine unit, which can easily undergo decomposition reactions . To maintain its stability, it is generally kept under an inert gas atmosphere .

Metabolic Pathways

It is known to be used in the synthesis of caffeine, a purine alkaloid , suggesting it may be involved in purine metabolism.

Properties

IUPAC Name

6-amino-1,5-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)9(2)6(11)8-5(3)10/h7H2,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZFMHOUKUBDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407809
Record name ZINC02576756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63959-47-7
Record name ZINC02576756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Reactant of Route 5
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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